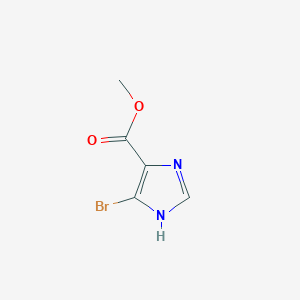

Methyl 5-bromo-1H-imidazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGYQGAGYKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732102 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093261-46-1 | |

| Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Imidazole Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Methyl 5-bromo-1H-imidazole-4-carboxylate, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the N-H proton, and the methyl ester group. The chemical shift (δ) of the C2-H proton on the imidazole ring is anticipated to appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the adjacent nitrogen atoms and the aromatic nature of the ring. The N-H proton of the imidazole ring is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but generally appears further downfield. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet, typically in the range of 3.7-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbons of the imidazole ring (C2, C4, and C5) will have distinct chemical shifts influenced by the attached substituents. The C2 carbon is generally found around 135-145 ppm. The C4 and C5 carbons, being directly attached to the electron-withdrawing bromine atom and the carboxylate group, will have their resonances shifted accordingly. The carbon of the methyl ester group (-OCH₃) will appear in the upfield region, typically around 50-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 7.5 - 8.5 (s) | - |

| N-H | Variable (br s) | - |

| -OCH₃ | 3.7 - 4.0 (s) | 50 - 55 |

| C=O | - | 160 - 170 |

| C2 | - | 135 - 145 |

| C4 | - | Variable |

| C5 | - | Variable |

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared, FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the imidazole ring. The C-H stretching of the aromatic imidazole ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong absorption band corresponding to the C=O stretching of the ester group is expected in the range of 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group will likely show bands in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the lower frequency region, typically between 500 and 600 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the imidazole ring are often more intense in the Raman spectrum. The C=C and C=N stretching vibrations of the ring, as well as the C-Br stretching, should be observable.

Studies on similar imidazole derivatives, such as 3-methyl-3H-imidazole-4-carbaldehyde, have shown characteristic FT-IR and FT-Raman bands that aid in the assignment of vibrational modes. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H stretch | 3100 - 3300 | FT-IR |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, FT-Raman |

| C-H stretch (methyl) | 2850 - 2960 | FT-IR, FT-Raman |

| C=O stretch (ester) | 1700 - 1730 | FT-IR |

| C=N, C=C stretch (ring) | 1400 - 1600 | FT-IR, FT-Raman |

| C-O stretch (ester) | 1100 - 1300 | FT-IR |

| C-Br stretch | 500 - 600 | FT-IR, FT-Raman |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (C₅H₅BrN₂O₂), the molecular weight is approximately 204.96 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) to form an acylium ion, or the loss of the entire ester group. For this compound, potential fragmentation patterns could include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺.

Loss of a methyl radical (•CH₃): This would lead to a fragment at [M - 15]⁺.

Loss of carbon monoxide (CO): A fragment corresponding to [M - 28]⁺ might be observed.

Cleavage of the imidazole ring: The stable aromatic ring may resist fragmentation, but cleavage is possible under high energy conditions. nih.gov

General principles of fragmentation for esters and aromatic compounds can be applied to predict the likely fragmentation pathways. libretexts.orgchemguide.co.uklibretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₅H₅BrN₂O₂]⁺ (M⁺) | ~205/207 | Molecular ion (isotopic doublet) |

| [M - OCH₃]⁺ | ~174/176 | Loss of methoxy radical |

| [M - CH₃]⁺ | ~190/192 | Loss of methyl radical |

| [M - CO]⁺ | ~177/179 | Loss of carbon monoxide |

X-ray Diffraction (XRD) for Definitive Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and crystal packing.

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of related structures can provide insights. For instance, the crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone reveals details about the geometry of a brominated imidazole ring. researchgate.net A hypothetical crystal structure of this compound would likely feature a planar imidazole ring. The crystal packing would be influenced by intermolecular hydrogen bonds involving the N-H group of the imidazole and the carbonyl oxygen of the ester, as well as potential halogen bonding involving the bromine atom.

Table 4: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, potential Br···N/O halogen bonds |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the imidazole ring and the conjugated system. Imidazole itself exhibits a characteristic absorption peak around 217 nm, which is attributed to a π → π* electron transition of the C=N bond within the heterocyclic ring. researchgate.net Substituted imidazoles can show additional bands. The presence of the carboxylate group in conjugation with the imidazole ring may lead to a bathochromic (red) shift of this absorption maximum. A weaker n → π* transition, arising from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed at longer wavelengths. researchgate.net

Table 5: Predicted Electronic Absorption Data for this compound

| Transition Type | Predicted Absorption Maximum (λmax) |

|---|---|

| π → π | ~220 - 250 nm |

| n → π | Longer wavelength, weaker intensity |

Chemical Reactivity and Mechanistic Pathways of Methyl 5 Bromo 1h Imidazole 4 Carboxylate

Reactivity of the Bromo Substituent in Imidazole (B134444) Systems

The carbon-bromine bond on the imidazole ring is a key site for synthetic modification. Its reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl and heteroaryl halides. The generally accepted mechanism for activated systems involves a two-step process: initial attack by a nucleophile to form a negatively charged, tetrahedral intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org For this pathway to be favorable, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the anionic intermediate. libretexts.org

In the case of Methyl 5-bromo-1H-imidazole-4-carboxylate, the imidazole ring itself is relatively electron-rich, which generally disfavors the SNAr mechanism. However, the reactivity is influenced by the electron-withdrawing character of the C4-methoxycarbonyl group and the ring nitrogen atoms. While less potent than nitro groups, these features can facilitate the reaction under certain conditions. The reaction proceeds via a concerted mechanism or a stepwise pathway involving a Meisenheimer-like transition state, particularly with potent nucleophiles or when the aromatic system is sufficiently electron-deficient. nih.gov Computational studies on other heterocyclic systems have shown that the favorability of a concerted versus a stepwise mechanism depends on the nucleophile, the leaving group, and the electronic properties of the aromatic ring. nih.gov

The bromo substituent at the C5 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to synthesize biaryl and substituted olefin structures. An efficient protocol for the Suzuki-Miyaura coupling of unprotected haloimidazoles has been developed, demonstrating the reaction's utility for this class of compounds. researchgate.net The general mechanism involves an oxidative addition of the bromo-imidazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, also using a palladium catalyst. nih.gov This reaction provides a direct method for vinylation of the imidazole ring. The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, catalyzed by palladium and typically a copper co-catalyst, to form a substituted alkyne. nih.govresearchgate.net This method is invaluable for introducing alkynyl moieties into aromatic systems. nih.gov Both the Heck and Sonogashira reactions have been successfully applied to bromo-imidazole derivatives, highlighting the versatility of the C-Br bond as a synthetic handle. nih.govresearchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table provides representative conditions for cross-coupling reactions involving aryl bromides, illustrating typical parameters applicable to substrates like this compound.

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Water | Reflux | Good to Excellent | researchgate.net |

| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 75-95 | |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 60-90 | |

| Sonogashira (Cu-free) | Pd(ACN)₂Cl₂ / XPhos | TMG | HEP | 60 | ~90 | chemsrc.com |

| Sonogashira (Cu co-cat.) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 85-98 |

Abbreviations: Pd(OAc)₂ (Palladium(II) acetate), PPh₃ (Triphenylphosphine), dppf (1,1'-Bis(diphenylphosphino)ferrocene), DME (1,2-Dimethoxyethane), P(o-tol)₃ (Tri(o-tolyl)phosphine), Et₃N (Triethylamine), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), TMG (N,N,N',N'-Tetramethylguanidine), HEP (N-Hydroxyethylpyrrolidone), THF (Tetrahydrofuran).

Reactivity of the Methyl Ester Moiety

The methyl ester group at the C4 position is susceptible to nucleophilic acyl substitution, providing a gateway to other important functional groups such as carboxylic acids, alternative esters, and amides.

Esters can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. Basic hydrolysis, also known as saponification, is a common and often irreversible process. The reaction proceeds via nucleophilic addition of a hydroxide (B78521) ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt. An acidic workup is required to obtain the neutral carboxylic acid.

The hydrolysis of this compound yields 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid, a known compound, confirming the viability of this transformation. bldpharm.com Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by water.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In base-catalyzed transesterification, an alkoxide nucleophile attacks the ester carbonyl, leading to a tetrahedral intermediate and subsequent displacement of the original alkoxy group (methoxide in this case). masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification begins with protonation of the carbonyl, enhancing its electrophilicity. The alcohol then acts as a nucleophile, and the reaction proceeds through a series of proton transfer steps. The synthesis of various imidazole-4-carboxylate esters, such as ethyl esters, demonstrates that this moiety readily undergoes this type of transformation. nih.gov

The direct conversion of esters to amides via aminolysis is a fundamental transformation in organic chemistry. The reaction involves the nucleophilic attack of an amine on the ester carbonyl. masterorganicchemistry.com While this process can be slow with unactivated esters, various methods have been developed to facilitate it. Heating the ester with an amine or ammonia (B1221849) can produce the corresponding amide. masterorganicchemistry.com

More recent and efficient methods utilize reagents that activate the ester or amine. For example, sodium amidoboranes (NaNH₂BH₃) have been shown to react rapidly with methyl esters at room temperature to produce primary amides in high yields without the need for a catalyst. nih.govresearchgate.net The mechanism involves nucleophilic addition of the amidoborane anion to the ester, followed by a swift proton transfer and elimination of methoxide. researchgate.net This methodology provides a mild and chemoselective route for converting this compound into the corresponding 5-bromo-1H-imidazole-4-carboxamide.

Table 2: Summary of Reactions at the Methyl Ester Moiety

| Transformation | Reagents | Conditions | Product Functional Group |

| Hydrolysis (Basic) | NaOH or KOH, then H₃O⁺ | Heat | Carboxylic Acid |

| Hydrolysis (Acidic) | H₃O⁺, H₂O | Heat | Carboxylic Acid |

| Transesterification | R'-OH, Acid or Base catalyst | Heat, excess alcohol | New Ester (-COOR') |

| Aminolysis | R'R''NH | Heat | Amide (-CONR'R'') |

| Aminolysis | NaNH₂BH₃ | Room Temperature | Primary Amide (-CONH₂) |

Reduction Methodologies

The reduction of this compound can be approached through several methodologies, primarily targeting the bromine substituent and the ester functionality. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

Catalytic Hydrogenation: A common method for the dehalogenation of aryl halides is catalytic hydrogenation. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) species, followed by hydrogenolysis to replace the bromine atom with a hydrogen atom. The ester group may also be reduced under more forcing conditions, such as higher pressures and temperatures, or with more active catalysts.

Metal Hydride Reduction: Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing both the ester and the carbon-bromine bond. The mechanism involves nucleophilic attack of the hydride ion on the electrophilic carbon of the ester and the carbon bearing the bromine atom. The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically results in the selective reduction of the ester to an alcohol, leaving the bromo substituent intact under standard conditions. However, the reactivity can be modulated by the choice of solvent and the addition of activating agents.

Dehalogenation: Specific dehalogenation, without affecting the ester group, can be achieved using various reagents. These include methods like palladium-catalyzed dehydrohalogenation, which can proceed under mild, room-temperature conditions. Mechanistically, these reactions often involve an oxidative addition-reductive elimination cycle on a metal center.

| Reduction Method | Reagent(s) | Primary Target | Potential Products |

| Catalytic Hydrogenation | H₂, Pd/C | C-Br bond | Methyl 1H-imidazole-4-carboxylate |

| Metal Hydride Reduction | LiAlH₄ | C-Br bond and Ester | (1H-imidazol-4-yl)methanol |

| Metal Hydride Reduction | NaBH₄ | Ester | Methyl 5-bromo-1H-imidazole-4-yl)methanol |

| Dehalogenation | Various | C-Br bond | Methyl 1H-imidazole-4-carboxylate |

Reactivity of the Imidazole Nitrogen Atoms

The presence of two nitrogen atoms in the imidazole ring, one pyrrole-like (N-1) and one pyridine-like (N-3), provides sites for various reactions, including alkylation, acylation, protonation, and complexation.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation. The reaction of this compound with alkyl halides can lead to a mixture of N-1 and N-3 alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. In neutral conditions, the reaction can proceed via an SE2' mechanism on the tautomeric forms of the imidazole. In the presence of a base, the imidazole anion is formed, which then undergoes nucleophilic attack on the alkyl halide in an SE2cB process. The electronic effects of the bromo and carboxylate substituents influence the electron density at each nitrogen, thereby affecting the product ratio.

Acylation: Acylation of the imidazole nitrogens can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds through the formation of an N-acylimidazolium intermediate, which is a highly reactive species. The N-acyl group can then be transferred to another nucleophile, making N-acylimidazoles useful acylating agents themselves. The rate and efficiency of acylation are dependent on the reactivity of the acylating agent and the reaction conditions.

| Reaction | Reagent Type | Key Intermediate | Factors Influencing Regioselectivity |

| Alkylation | Alkyl Halides | Imidazole anion (in base) | Steric and electronic effects of substituents, solvent, base |

| Acylation | Acyl Chlorides, Anhydrides | N-acylimidazolium ion | Reactivity of acylating agent |

Protonation and Complexation Behavior

The pyridine-like nitrogen (N-3) of the imidazole ring is basic and can be readily protonated by acids to form an imidazolium (B1220033) salt. The basicity of the imidazole ring in this compound is influenced by the electron-withdrawing effects of the bromo and methyl carboxylate groups, which tend to decrease the pKa of the conjugate acid compared to unsubstituted imidazole.

The nitrogen atoms of the imidazole ring can also act as ligands, coordinating to metal ions to form a variety of metal complexes. The coordination can occur through one or both nitrogen atoms, leading to the formation of mononuclear or polynuclear complexes. The nature of the metal ion and the other ligands present will determine the geometry and stability of the resulting complex. The presence of the bromo and carboxylate substituents can also influence the coordination properties of the molecule.

Electrophilic Aromatic Substitution Patterns on the Imidazole Nucleus

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In the case of this compound, the ring already contains a deactivating bromo group and a deactivating methyl carboxylate group. Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C-5 (or C-4) position due to the ability of the nitrogen atoms to stabilize the resulting cationic intermediate (arenium ion). However, since both the C-4 and C-5 positions are already substituted in the title compound, further electrophilic substitution would likely occur at the C-2 position, which is the remaining unsubstituted carbon. The reaction would be expected to be slow due to the deactivating nature of the existing substituents. The mechanism proceeds through the typical steps of electrophilic aromatic substitution: formation of an electrophile, attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

Investigation of Reaction Mechanisms and Kinetic Profiles

The study of reaction mechanisms and kinetics provides valuable insights into the reactivity of this compound.

Alkylation and Acylation Kinetics: The kinetics of N-alkylation of imidazoles can be complex, often involving parallel reactions of the neutral imidazole and its anion, leading to different product ratios. The rate of reaction is influenced by the concentration of the reactants, the temperature, and the solvent polarity. Kinetic studies of acylation reactions involving imidazoles have shown that the formation of the N-acylimidazolium intermediate can be the rate-determining step.

Electrophilic Substitution Kinetics: The rate of electrophilic aromatic substitution is highly dependent on the nature of the electrophile and the electronic properties of the imidazole ring. The presence of the electron-withdrawing bromo and carboxylate groups in this compound would be expected to decrease the rate of electrophilic substitution compared to unsubstituted imidazole. Kinetic studies can quantify this deactivating effect and provide information on the transition state of the reaction.

Detailed mechanistic and kinetic studies on this compound itself are not extensively reported in publicly available literature. However, by drawing parallels with similarly substituted imidazole systems, a general understanding of its reactivity and the factors governing its chemical transformations can be established.

Computational and Theoretical Investigations of Methyl 5 Bromo 1h Imidazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. nih.govsemanticscholar.org By solving approximations of the Schrödinger equation, DFT methods can determine the most stable three-dimensional arrangement of atoms (optimized geometry) and map the distribution of electrons within the molecule. For Methyl 5-bromo-1H-imidazole-4-carboxylate, DFT calculations are used to elucidate fundamental characteristics that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. irjweb.com Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. researchgate.net FMO analysis for imidazole (B134444) derivatives reveals that the distribution of HOMO and LUMO densities pinpoints the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net For instance, in related imidazole systems, the HOMO is often localized around the imidazole ring and electron-donating substituents, while the LUMO is distributed over electron-withdrawing groups. orientjchem.org This charge transfer interaction within the molecule is crucial for its bioactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives Data is illustrative of typical values obtained for this class of compounds through DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.30 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.49 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the molecule's surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). orientjchem.org

In an MEP map, regions of negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.netbhu.ac.in These areas are often found near electronegative atoms like oxygen and nitrogen. orientjchem.orgresearchgate.net Conversely, regions of positive potential, colored blue, signify a deficiency of electrons and are prone to nucleophilic attack; these are usually located around hydrogen atoms. researchgate.netbhu.ac.in For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group, identifying them as key sites for intermolecular interactions such as hydrogen bonding. nih.gov This information is invaluable for predicting how the molecule will interact with biological receptors or other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. rsc.orgacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

Table 2: Example NBO Donor-Acceptor Interactions in a Substituted Imidazole System This table presents typical interactions and stabilization energies found in molecules of this type.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C4-C5) | 25.5 | Lone Pair -> π* anti-bond |

| LP (2) O9 | σ* (C5-C10) | 5.2 | Lone Pair -> σ* anti-bond |

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. echemcom.comresearchgate.net This method is fundamental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within a receptor's active site. ekb.eg

For this compound, docking simulations would be used to predict its potential as an inhibitor or modulator of a specific biological target. The process involves placing the 3D structure of the compound into the binding pocket of a receptor and using a scoring function to estimate the binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. ajchem-a.com Docking studies on similar benzimidazole-thiadiazole hybrids have shown that the imidazole ring can form crucial hydrogen bonds with amino acid residues like Met508 in the active site of enzymes such as 14-α demethylase (CYP51). nih.gov Such simulations can reveal key interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. ajchem-a.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational stability of the ligand-receptor complex and the kinetics of binding. frontiersin.org

Following a docking study, an MD simulation can be run for a period, often nanoseconds, to observe the stability of the predicted binding pose. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. ajchem-a.com MD simulations are also used to analyze the flexibility of both the ligand and the receptor, and to calculate more accurate binding free energies. For imidazole-based inhibitors, MD simulations have been used to confirm the stability of interactions with enzymes like histone deacetylase 2 (HDAC2), validating the initial docking results. ajchem-a.com

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Before a compound can be considered for pharmaceutical development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models use computational algorithms to estimate these properties based on the molecule's structure, saving significant time and resources compared to experimental methods. echemcom.comnih.gov

These predictive models analyze various physicochemical properties to assess a compound's drug-likeness, often using frameworks like Lipinski's Rule of Five. researchgate.net For this compound, ADMET prediction software would calculate parameters such as its predicted intestinal absorption, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity. nih.govnih.gov Studies on other novel compounds have shown that these tools can reliably predict high gastrointestinal absorption and assess potential toxicity risks, such as AMES toxicity. nih.govnih.gov This early-stage screening is crucial for identifying candidates with favorable ADMET profiles and filtering out those likely to fail in later stages of development.

Table 3: Representative In Silico ADMET Profile Prediction Values are illustrative and represent typical outputs from ADMET prediction software for a small heterocyclic molecule.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |

| Distribution | ||

| P-gp Substrate | Yes | May be subject to efflux from cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme. |

| Excretion | ||

| Log Kp (skin perm.) | -6.5 cm/s | Low skin permeability. |

| Toxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound, QSAR studies can be instrumental in predicting its potential biological activities and guiding the synthesis of more potent and selective analogs. This approach is a viable option for the design and development of new drugs of biomedical interest. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models. nih.gov For imidazole-containing compounds, QSAR models have been successfully developed to predict a range of biological activities, including anticancer, antifungal, and antiviral properties. researchgate.netmdpi.com

The development of a QSAR model for this compound would involve a series of steps. Initially, a dataset of structurally related imidazole derivatives with known biological activities would be compiled. The three-dimensional structures of these molecules, including this compound, would be optimized using computational methods such as Density Functional Theory (DFT). researchgate.net Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized into several types:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the partition coefficient (log P) being the most common.

Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once the descriptors are calculated, a statistical method is used to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.gov The goal is to select a subset of descriptors that best correlates with the observed biological activity. nih.gov

The validity and predictive power of the developed QSAR model are assessed through rigorous internal and external validation techniques. nih.gov A statistically robust QSAR model for this compound and its analogs could then be used to predict the biological activity of novel, unsynthesized derivatives. This predictive capability allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources in the drug discovery process. researchgate.net For instance, a QSAR study on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists identified key descriptors such as chain count and H-acceptor count as being beneficial for activity. nih.gov

The insights gained from the QSAR model can also provide a deeper understanding of the structure-activity relationship. The model can highlight which molecular properties are crucial for the desired biological effect. For example, the model might reveal that a specific substitution pattern on the imidazole ring of this compound leads to an increase in activity due to enhanced binding to a biological target.

To illustrate the application of QSAR modeling for this compound, a hypothetical dataset of related imidazole derivatives and their predicted biological activities based on a QSAR model is presented below. This table showcases the types of descriptors that could be used and how they might correlate with a predicted activity, such as inhibitory concentration (pIC50).

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Predicted pIC50 |

| This compound | 219.02 | 1.2 | 1 | 3 | 5.8 |

| Analog 1 | 233.05 | 1.5 | 1 | 3 | 6.2 |

| Analog 2 | 204.00 | 0.9 | 1 | 3 | 5.5 |

| Analog 3 | 247.08 | 1.8 | 1 | 4 | 6.5 |

| Analog 4 | 218.03 | 1.1 | 2 | 3 | 5.9 |

This predictive approach allows for the virtual screening of large compound libraries and the rational design of new derivatives of this compound with potentially enhanced therapeutic properties.

Exploration of Biological Activities and Pharmacological Relevance of Methyl 5 Bromo 1h Imidazole 4 Carboxylate Derivatives

Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new therapeutic agents. nih.gov Derivatives based on the imidazole (B134444) scaffold have demonstrated notable activity against various pathogens.

Specifically, a class of derivatives known as (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides has shown potent antifungal properties. nih.govresearchgate.net These compounds have been screened against several Gram-positive and Gram-negative bacteria, as well as various Candida species. While their antibacterial effect was moderate against Staphylococcus aureus and Escherichia coli, they exhibited significant activity against all tested Candida species, including Candida albicans, Candida krusei, and Candida parapsilosis. researchgate.net

The potency of these compounds is particularly noteworthy against Candida krusei, a species known for its intrinsic resistance to commonly used azole antifungals like fluconazole. nih.govresearchgate.net Certain derivatives are fungicidal for C. krusei at their minimum inhibitory concentrations (MIC). nih.gov This highlights their potential as valuable leads in developing treatments for infections caused by resistant fungal strains. researchgate.net

Anticancer and Cytotoxic Potential

The imidazole nucleus is a prominent feature in numerous anticancer agents, and derivatives of Methyl 5-bromo-1H-imidazole-4-carboxylate are being explored for their cytotoxic potential against various cancer cell lines. nih.govfrontiersin.org Research has shown that these compounds can interfere with cancer cell growth and proliferation through multiple mechanisms. nih.gov

The cytotoxic effects of several imidazole derivatives have been quantified, revealing promising activity. For instance, new imidazole-based N-phenylbenzamide derivatives have been tested against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Similarly, halogenated benzofuran (B130515) derivatives, which share structural motifs, have also been evaluated. nih.gov The derivative 4f, featuring a fluorine substitution, was identified as a particularly active compound in its series. frontiersin.org Another study highlighted a brominated derivative (compound 8) that showed significant cytotoxicity against HepG2 (liver), A549 (lung), and SW620 (colon) cancer cell lines. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Derivative 4e (p-methoxy group) | A549 (Lung) | 8.9 | frontiersin.org |

| Derivative 4e (p-methoxy group) | HeLa (Cervical) | 11.1 | frontiersin.org |

| Derivative 4e (p-methoxy group) | MCF-7 (Breast) | 9.2 | frontiersin.org |

| Derivative 4f (fluorine sub.) | A549 (Lung) | 7.5 | frontiersin.org |

| Derivative 4f (fluorine sub.) | HeLa (Cervical) | 9.3 | frontiersin.org |

| Derivative 4f (fluorine sub.) | MCF-7 (Breast) | 8.9 | frontiersin.org |

| Compound 7 (chlorinated) | A549 (Lung) | 6.3 ± 2.5 | nih.gov |

| Compound 7 (chlorinated) | HepG2 (Liver) | 11 ± 3.2 | nih.gov |

| Compound 8 (brominated) | A549 (Lung) | 3.5 ± 0.6 | nih.gov |

| Compound 8 (brominated) | HepG2 (Liver) | 3.8 ± 0.5 | nih.gov |

| Compound 8 (brominated) | SW620 (Colon) | 10.8 ± 0.9 | nih.gov |

Modulation of Molecular Targets (e.g., Kinase Inhibition, Enzyme Pathways)

The anticancer activity of imidazole derivatives is often rooted in their ability to interact with and modulate specific molecular targets that are crucial for cancer cell survival and proliferation. mdpi.com Kinases, a family of enzymes that regulate complex cellular processes, are a major class of targets for these compounds. acs.orged.ac.uk

Dysregulation of kinase activity is a hallmark of many cancers. ed.ac.uk Imidazole-based compounds have been developed as inhibitors for various kinases, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.com For example, certain benzimidazole-pyrazole derivatives have demonstrated significant inhibition of EGFR phosphorylation. mdpi.com

More specifically, recent studies have focused on Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family implicated in cancer cell proliferation and survival. nih.gov Novel 1,4-dialkoxynaphthalene-imidazolium salt derivatives have been synthesized and evaluated as ERK5 inhibitors. Molecular modeling and kinase assays confirmed that specific derivatives could effectively bind to and inhibit the activity of the ERK5 kinase. nih.gov Another class of imidazole derivatives, 1-amino-1H-imidazole-5-carboxamides, has been identified as highly selective covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov

Mechanisms of Cellular Impact (e.g., DNA Damage, Apoptosis Induction)

Beyond targeting specific enzymes, imidazole derivatives can exert their anticancer effects by inducing broader cellular damage and activating programmed cell death pathways. nih.gov The primary mechanisms include causing DNA damage and triggering apoptosis. nih.govrsc.org

Many classical cytotoxic anticancer agents function by damaging the DNA of rapidly proliferating cancer cells. nih.gov This damage can arrest the cell cycle and, if irreparable, initiate apoptosis. Imidazole derivatives can contribute to this process. For instance, studies on certain 2,4,5-trisubstituted imidazoles have shown they can induce cell cycle arrest in the G2/M phase. rsc.org

In addition to cell cycle arrest, these compounds can directly induce apoptosis (programmed cell death) and cellular senescence. rsc.org The proapoptotic activity of some halogenated derivatives has been confirmed through assays that detect key markers of apoptosis, such as the activation of caspases 3 and 7. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells, and the ability of these imidazole compounds to trigger this pathway underscores their therapeutic potential. rsc.org

Antiviral Activity (e.g., against SARS-CoV-2 Main Protease)

The viral life cycle presents numerous targets for therapeutic intervention, and key viral enzymes are often the focus of drug development. nih.gov Imidazole derivatives have emerged as potent inhibitors of viral enzymes, with significant research directed towards the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netrsc.org This enzyme is essential for processing viral polyproteins, a critical step in the virus's replication cycle. mdpi.com

A study exploring asymmetric imidazole-4,5-dicarboxamide derivatives identified several compounds with inhibitory activity against SARS-CoV-2 Mpro. nih.govrsc.org Through in vitro fluorogenic assays, these derivatives were evaluated for their potency. The research highlighted that specific structural features, such as a methyl substituent at the C2 position of the imidazole ring, could enhance inhibitory activity. nih.gov

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | SARS-CoV-2 Mpro | 4.79 ± 1.37 | nih.gov |

| Compound 5a6 | SARS-CoV-2 Mpro | 22.86 ± 8.4 | nih.gov |

| Compound 5b6 | SARS-CoV-2 Mpro | 44.2 ± 4.61 | nih.gov |

| S-217622 (Ensitrelvir) | SARS-CoV-2 Mpro | 0.013 | mdpi.comnih.gov |

| GC-376 | SARS-CoV-2 Mpro | 0.03 | nih.gov |

| Ebselen Derivative (Compound 58) | SARS-CoV-2 Mpro | 0.07 - 0.38 (range for 9 derivatives) | nih.gov |

Inhibition of Viral Enzymes and Replication Mechanisms

The mechanism by which imidazole derivatives inhibit viral replication often involves direct interaction with essential viral enzymes. For SARS-CoV-2 Mpro, enzyme kinetic studies have demonstrated that compounds like the asymmetric imidazole-4,5-dicarboxamides act as competitive inhibitors. nih.gov This means they bind to the active site of the enzyme, preventing it from processing its natural substrates and thereby halting the viral replication cascade. nih.govrsc.org Some inhibitors may also form a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inhibition. nih.gov

Beyond coronaviruses, imidazole derivatives have shown activity against other viruses through different mechanisms. For example, the compound 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI) was found to inhibit the replication of Human Cytomegalovirus (HCMV). nih.gov This compound acts as a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK). While it did not block the expression of immediate-early or early viral genes, it effectively inhibited HCMV DNA replication and late gene expression, thereby preventing a permissive infection. nih.gov This demonstrates that the imidazole scaffold can be adapted to target both viral and host factors that are essential for viral replication.

Antiparasitic Applications and Their Basis

The imidazole nucleus is a key component in several antiparasitic drugs. mdpi.com Research into derivatives of the imidazole-4-carboxylate scaffold has yielded compounds with significant activity against various parasites. A notable area of investigation involves the synthesis of 5-aryl-1-methyl-4-nitroimidazoles, which have demonstrated potent lethal activity against Entamoeba histolytica and Giardia intestinalis. mdpi.comnih.gov

In one study, a series of these compounds were synthesized and screened for their in vitro antiparasitic effects. The compound 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited particularly strong activity, with an IC₅₀ value of 1.47 µM, which is approximately twice as potent as the standard drug, metronidazole. mdpi.comnih.gov The enhanced activity of this derivative was not associated with increased cytotoxicity, highlighting its potential as a lead structure for developing new antiparasitic drugs. mdpi.comnih.gov The broader series of compounds also showed significant activity, with IC₅₀ values ranging from 1.72 to 4.43 µM. mdpi.com

The basis for the antiparasitic action of these nitroimidazole derivatives is often linked to the reductive activation of the nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic radicals that damage essential biomolecules. Other research has explored different mechanisms; for instance, imidazole-containing compounds have been designed as inhibitors of protein farnesyltransferase, an enzyme crucial for parasite survival. cnrs.fr By introducing an N-benzylimidazole moiety, researchers significantly increased the inhibition of parasite proliferation, with some derivatives showing activity in the submicromolar range against P. falciparum, T. brucei, T. cruzi, and L. donovani. cnrs.fr

Table 1: In Vitro Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazole Derivatives

| Compound | Aryl Substituent | IC₅₀ vs. E. histolytica (µM) | IC₅₀ vs. G. intestinalis (µM) |

|---|---|---|---|

| 5c | 4-Methylphenyl | ~1-2 | ~1-2 |

| 5e | 4-Methoxyphenyl | ~1-2 | ~1-2 |

| 5f | 3-Chlorophenyl | 1.47 | 1.47 |

| Metronidazole (Standard) | N/A | ~4 | ~4 |

Anti-inflammatory and Analgesic Research

Derivatives originating from the 5-methyl-1H-imidazole-4-carboxylic acid scaffold have been investigated for their potential as safer alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects. nih.govnih.gov By employing molecular hybridization, researchers have synthesized novel imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles with the aim of developing new analgesic and anti-inflammatory agents. nih.govresearchgate.net

These synthesized compounds were evaluated in vivo using the writhing test for analgesic activity and the carrageenan-induced rat paw edema test for anti-inflammatory effects. nih.gov Several derivatives demonstrated significant analgesic and anti-inflammatory responses when compared to control groups, with activities comparable to the standard drug, indomethacin. nih.govnih.gov Notably, selected potent compounds were also screened for ulcerogenic activity and were found to have a safer profile, showing no significant ulcer-inducing effects. nih.govnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Imidazole Derivatives

| Compound | Chemical Scaffold | Analgesic Activity (% Protection) | Anti-inflammatory Activity (% Inhibition) |

|---|---|---|---|

| 8 | Oxadiazole | Active | Significant |

| 9 | Oxadiazole | Active | Significant |

| 11 | Triazole | Active | Significant |

| 12 | Triazole | Active | Significant |

| 13 | Triazole | Active | Significant |

| 15 | Triazole | Active | Not Reported as Significant |

Enzyme Inhibition and Receptor Agonism/Antagonism Studies

The functionalizable nature of the imidazole ring makes its derivatives prime candidates for targeting specific enzymes and receptors. researchgate.net Research has demonstrated the potential of these compounds across various therapeutic areas.

Receptor Antagonism: Imidazole-5-carboxylic acid derivatives have been the focus of quantitative structure-activity relationship (QSAR) studies to correlate their chemical structures with angiotensin II AT₁ receptor antagonist activity. nih.gov This research aims to understand the structural requirements for designing potent antihypertensive agents based on this scaffold. nih.gov

Enzyme Inhibition:

Bruton's Tyrosine Kinase (BTK) Inhibition: Novel BTK inhibitors featuring a 1-amino-1H-imidazole-5-carboxamide scaffold have been discovered. nih.gov BTK is a key target in B-cell malignancies, and the most potent derivative from this series, compound 26 , showed impressive selectivity and robust antitumor efficacy in vivo, marking it as a potential therapeutic option for B-cell lymphomas. nih.gov This was the first reported use of this specific imidazole scaffold as a hinge-binder for kinase inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Imidazole-based compounds have been designed and synthesized as EGFR inhibitors for anticancer applications. nih.gov EGFR is often overexpressed in various cancers. Certain synthesized derivatives, such as compounds 2c and 2d , emerged as effective anticancer molecules that inhibited EGFR enzymatic activity with IC₅₀ values of 617.33 nM and 710 nM, respectively. nih.gov Further modification led to compound 3c , which showed even more potent EGFR inhibition (IC₅₀: 236.38 nM), comparable to the control drug erlotinib. nih.gov

Table 3: Enzyme and Receptor Targeting by Imidazole Derivatives

| Imidazole Scaffold | Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| Imidazole-5-carboxylic acid analogs | Angiotensin II AT₁ Receptor | Hypertension | Identified as potential antagonists. nih.gov |

| 1-Amino-1H-imidazole-5-carboxamide derivatives | Bruton's Tyrosine Kinase (BTK) | Cancer (B-cell lymphomas) | Compound 26 showed high selectivity and in vivo efficacy. nih.gov |

| Substituted Imidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Cancer | Compound 3c was a potent inhibitor with an IC₅₀ of 236.38 nM. nih.gov |

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Profiles

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug design. SAR studies on imidazole derivatives have provided crucial insights for optimizing their pharmacological profiles.

For the antiparasitic 5-aryl-1-methyl-4-nitroimidazoles, the nature of the aryl substituent at the C-5 position significantly influences activity. The presence of a 3-chlorophenyl group (compound 5f ) resulted in a twofold increase in potency against E. histolytica and G. intestinalis compared to the standard, metronidazole. mdpi.comnih.gov This suggests that electron-withdrawing groups at specific positions on the aryl ring can enhance antiparasitic efficacy.

In the realm of anti-inflammatory and analgesic agents, SAR analysis of imidazolyl-oxadiazoles and -triazoles revealed that both heterocyclic scaffolds can serve as effective pharmacophores. nih.govnih.gov The specific substitutions on these appended rings were critical in modulating the biological response. For instance, compounds 11 and 12 , both featuring the triazole scaffold, were identified as promising leads for further investigation due to their high drug likeness scores and significant in vivo activity. nih.gov

Regarding receptor antagonism , 3D-QSAR models for imidazole-5-carboxylic acid derivatives as angiotensin II antagonists have helped delineate the structural features necessary for activity. nih.gov These models provide a predictive framework for designing new molecules with improved antihypertensive properties. nih.gov Similarly, for EGFR inhibitors , SAR studies guided the optimization process. An in silico interaction model showed that substituting a 4-fluorophenyl ring with a 4-(4-methylpiperazinyl)-3-nitrophenyl group at the N-1 position of the imidazole core led to a derivative (3c ) with significantly improved binding and more potent EGFR inhibitory activity. nih.gov

These SAR investigations underscore the importance of systematic structural modifications to the imidazole-4-carboxylate core and its derivatives to fine-tune their interaction with biological targets and enhance their therapeutic potential.

Applications and Future Research Directions of Methyl 5 Bromo 1h Imidazole 4 Carboxylate

Role as a Key Synthetic Intermediate in Pharmaceutical Development

Methyl 5-bromo-1H-imidazole-4-carboxylate serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. The imidazole (B134444) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.govresearchgate.net The reactivity of the carbon-bromine bond allows for its use in a variety of metal-catalyzed cross-coupling reactions, which are fundamental in modern drug development. nbinno.comnbinno.com

These reactions enable the introduction of diverse molecular fragments, facilitating the construction of extensive compound libraries for high-throughput screening. nbinno.com Medicinal chemists utilize this building block to systematically modify molecular structures, aiming to enhance pharmacological properties and develop novel drug candidates. nbinno.comnbinno.com Its incorporation into a molecule can be a critical step in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds, often for attaching aryl or vinyl groups. nbinno.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl substituents. nbinno.com

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, a crucial step for introducing amine functionalities. nbinno.comnbinno.com

Heck Reaction: Reaction with alkenes to form substituted alkenes, expanding the molecular framework. nbinno.com

The strategic use of this intermediate allows for the creation of structurally diverse molecules, which is essential for exploring structure-activity relationships (SAR) and optimizing lead compounds in the drug discovery process. researchgate.net

Utility in the Production of Agrochemical Compounds

The structural features that make this compound valuable in pharmaceuticals also extend to the agrochemical sector. nbinno.com The imidazole ring is present in various fungicides and herbicides due to its ability to interact with biological targets in pests and weeds. The development of new pesticides and crop protection agents often relies on the synthesis of novel heterocyclic compounds. nbinno.com

The versatility of this brominated imidazole derivative allows for the synthesis of new agrochemical candidates. nbinno.com By employing the same cross-coupling chemistries used in pharmaceutical development, researchers can create libraries of imidazole-containing compounds for screening against various agricultural pests and diseases. This approach accelerates the discovery of more effective and potentially safer agrochemicals. nbinno.comnbinno.com

Contribution to Advanced Materials Science (e.g., Dyes for Solar Cells, Functional Materials)

In the realm of materials science, imidazole derivatives are explored for their unique electronic and optical properties. researchgate.net this compound can serve as a precursor for the synthesis of functional organic materials. nbinno.com For instance, imidazole-based compounds have been investigated for applications such as organic semiconductors. nbinno.com

The conjugated π-system of the imidazole ring, which can be extended through synthetic modifications at the bromine position, is key to its potential in electronic devices. While specific applications in solar cells are an emerging area, the development of novel organic dyes and materials for photovoltaic applications is a significant research focus. mdpi.com The ability to tune the electronic properties of imidazole derivatives through synthesis makes them attractive candidates for next-generation materials. researchgate.net For example, a simple anthraquinone–imidazole-based compound has been synthesized and used as an effective colorimetric and fluorometric sensor. mdpi.com

Potential Applications in Materials Science:

| Application Area | Relevant Properties of Imidazole Derivatives |

|---|---|

| Organic Semiconductors | Tunable electronic properties through synthetic modification. nbinno.com |

| Dyes for Solar Cells | Potential for creating conjugated systems with desirable optical and electronic characteristics. |

| Functional Polymers | Can be incorporated into polymer chains to impart specific functionalities. researchgate.net |

| Sensors | Imidazole-based compounds can act as effective colorimetric and fluorometric sensors. mdpi.com |

Prospects for the Development of Novel Therapeutic Agents

The imidazole nucleus is a cornerstone in the development of therapeutic agents for a wide array of diseases. nih.govnih.gov Derivatives of imidazole have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Consequently, this compound represents a valuable starting point for the synthesis of new therapeutic molecules.

Numerous studies have highlighted the anticancer potential of imidazole-based compounds. mdpi.com For example, certain 1-substituted-2-aryl imidazoles have been investigated as potential tubulin-targeted anticancer agents. mdpi.com The ability to synthesize a wide range of derivatives from this compound allows for the exploration of various mechanisms of action, including the inhibition of kinases and tubulin polymerization. nih.govmdpi.com The development of novel imidazole compounds is of great interest for overcoming the limitations of existing drugs, such as side effects and drug resistance. nih.govmdpi.com

Emerging Synthetic Methodologies and Chemical Transformations

Research in organic chemistry continues to produce more efficient and versatile synthetic methods. The synthesis of substituted imidazoles is an active area of research, with a focus on regiocontrolled synthesis. rsc.org For this compound and its derivatives, emerging methodologies focus on improving the efficiency of cross-coupling reactions and exploring new chemical transformations.

Recent advances include the development of more robust catalysts for cross-coupling reactions that can operate under milder conditions and with higher functional group tolerance. nbinno.com Additionally, methods for the direct functionalization of the imidazole ring are being explored. One-pot synthesis methods, which involve multiple reaction steps in a single vessel, are also gaining traction as they can improve efficiency and reduce waste. medcraveonline.com A patent describes a three-step synthesis of a related derivative involving condensation, bromination, and debromination, highlighting the industrial interest in scalable synthetic routes. google.com

Interdisciplinary Research Opportunities in Chemical Biology and Materials Chemistry

The versatility of this compound creates numerous opportunities for interdisciplinary research. In chemical biology, this compound can be used to synthesize molecular probes to study biological processes. chemscene.com By attaching fluorescent tags or other reporter groups, researchers can track the localization and interactions of imidazole-based molecules within cells.

In materials chemistry, there is potential for collaboration with engineers and physicists to develop new functional materials. nbinno.com The synthesis of novel imidazole-containing polymers and coordination complexes could lead to materials with interesting electronic, optical, or catalytic properties. researchgate.netresearchgate.net The intersection of medicinal chemistry and materials science could also lead to the development of drug delivery systems or biocompatible materials.

Challenges and Future Perspectives in Imidazole-Based Compound Research

Despite the immense potential of imidazole-based compounds, several challenges remain. In pharmaceutical research, issues such as multidrug resistance and poor bioavailability can limit the clinical success of new therapeutic agents. mdpi.com Future research will need to focus on designing molecules that can overcome these hurdles. The development of targeted therapies with fewer side effects is also a key objective. nih.gov

From a synthetic perspective, the development of more sustainable and cost-effective synthetic routes is an ongoing goal. researchgate.net The use of green chemistry principles, such as employing less hazardous reagents and solvents, is becoming increasingly important. researchgate.net Future perspectives in the field include the application of computational methods to predict the properties of new imidazole derivatives, which could accelerate the discovery of new drugs and materials. researchgate.net The continued exploration of the vast chemical space accessible from intermediates like this compound is expected to yield many more valuable discoveries.

Q & A

Basic Research Questions

What are the common synthetic routes for Methyl 5-bromo-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic substitution : Bromination of methyl 1H-imidazole-4-carboxylate derivatives using N-bromosuccinimide (NBS) under controlled pH (e.g., acetic acid) to direct regioselectivity at the 5-position.

- Esterification : Carboxylic acid precursors (e.g., 5-bromo-1H-imidazole-4-carboxylic acid) can be esterified with methanol via acid-catalyzed (H₂SO₄) or coupling reagents (DCC/DMAP) .

- Key factors : Temperature (0–25°C avoids decomposition), solvent polarity (DMF enhances solubility but may increase side reactions), and stoichiometry (excess brominating agent ensures complete substitution).

How is this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination (e.g., absence of peaks for unsubstituted positions) and ester group integrity.

- X-ray crystallography : Single-crystal diffraction resolves spatial arrangement, validated using SHELX programs for structure refinement .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic patterns consistent with bromine .

What strategies are used to functionalize the bromine substituent for downstream applications?

Methodological Answer:

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) replaces bromine with aryl groups.

- Nucleophilic displacement : Bromine can be substituted with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Monitoring : TLC or LC-MS tracks reaction progress; workup includes extraction to remove unreacted reagents.

How should this compound be stored to maintain stability?

Methodological Answer:

- Storage conditions : Airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Moisture control : Use desiccants (silica gel) in storage vials; avoid exposure to light (amber glass) .

What purification methods are optimal for isolating this compound?

Methodological Answer:

- Recrystallization : Use solvent pairs like ethyl acetate/hexane to remove polar impurities.

- Column chromatography : Silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) separates brominated isomers .

Advanced Research Questions

How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during refinement?

Methodological Answer:

- SHELXL refinement : Use restraints (e.g., SIMU/DELU) to model anisotropic displacement parameters. Validate with R-factor convergence (<5% discrepancy) .

- Twinned data : Apply HKLF 5 in SHELXL to deconvolute overlapping reflections in partially twinned crystals .

What hydrogen-bonding patterns are observed in this compound crystals, and how do they influence packing?

Methodological Answer:

- Graph set analysis : Identify motifs like R₂²(8) (imidazole N–H⋯O=C interactions) using ORTEP-3 for visualization .

- Packing effects : Strong N–H⋯O bonds stabilize layered structures, while weaker C–H⋯Br interactions dictate interlayer spacing .

How does steric hindrance from the methyl ester group influence regioselectivity in electrophilic substitutions?

Methodological Answer:

- Computational modeling : DFT calculations (e.g., Gaussian) predict electron density distribution, showing decreased reactivity at the 2-position due to ester group steric effects.

- Experimental validation : Compare bromination outcomes with/without ester protection; LC-MS quantifies isomer ratios .

What degradation pathways occur under acidic/basic conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis studies : Monitor ester cleavage (→ carboxylic acid) via pH-dependent kinetics (HPLC).

- Stabilization : Buffered conditions (pH 4–6) minimize hydrolysis; avoid strong bases (e.g., NaOH) during workup .

How are conflicting spectroscopic and crystallographic data reconciled (e.g., unexpected tautomerism)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.